molecular formula C7H3BrF3IO B063161 4-Bromo-2-(trifluoromethoxy)iodobenzene CAS No. 175278-12-3

4-Bromo-2-(trifluoromethoxy)iodobenzene

Cat. No. B063161
CAS RN: 175278-12-3
M. Wt: 366.9 g/mol
InChI Key: IGWVTCXEZVURNB-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)iodobenzene is a chemical compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(trifluoromethoxy)iodobenzene is 1S/C7H3BrF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H . This indicates the presence of bromine, iodine, and a trifluoromethoxy group attached to a benzene ring.


Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)iodobenzene is a liquid at room temperature . It has a molecular weight of 366.9 . The compound is very dark red/brown in color . It has a density of 2.182 , and a boiling point of 112 °C .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-(trifluoromethoxy)iodobenzene: is a valuable reagent in organic synthesis. It is particularly useful in the preparation of various aryl trifluoromethyl ethers , which are important intermediates in the synthesis of complex organic molecules. This compound can undergo palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl structures that are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of a wide range of drugs. Its ability to introduce a trifluoromethoxy group into molecules is crucial since this group can significantly alter the biological activity of a compound. The trifluoromethoxy group is known for its lipophilicity and stability, making it a desirable feature in drug design .

Material Science

The compound’s unique properties make it suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The bromo and iodo substituents on the benzene ring can be used to create conjugated systems that exhibit desirable electronic properties .

Agrochemical Development

In the field of agrochemicals, 4-Bromo-2-(trifluoromethoxy)iodobenzene is used to synthesize compounds with potential pesticidal or herbicidal activity. The introduction of the trifluoromethoxy group can lead to new classes of agrochemicals with improved efficacy and reduced environmental impact .

Fluorinated Compounds Synthesis

This compound is instrumental in the synthesis of fluorinated aromatic compounds, which are increasingly sought after in various industries, including the pharmaceutical and agrochemical sectors. The presence of both bromine and iodine allows for versatile functionalization strategies .

Catalyst and Ligand Synthesis

Finally, 4-Bromo-2-(trifluoromethoxy)iodobenzene can be used in the synthesis of catalysts and ligands for use in chemical reactions. The iodo and bromo groups can be selectively replaced with other functional groups, enabling the creation of a wide variety of catalysts and ligands with specific properties .

Safety and Hazards

4-Bromo-2-(trifluoromethoxy)iodobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

4-bromo-1-iodo-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVTCXEZVURNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371351
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethoxy)iodobenzene

CAS RN

175278-12-3
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethoxy)iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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